2-(3-Fluorophenylamino)thiazole
Overview
Description
2-(3-Fluorophenylamino)thiazole is a heterocyclic organic compound with the molecular formula C₉H₇FN₂S. It consists of a thiazole ring substituted with a 3-fluorophenylamino group. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been suggested to interact with the structure of the fungal cell wall and/or the cell membrane . This interaction could potentially disrupt the integrity of the cell wall or membrane, leading to cell death.
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
The solubility of thiazole derivatives in various solvents suggests that their activity may be influenced by the chemical environment .
Biochemical Analysis
Biochemical Properties
Thiazole-based compounds, which include 2-(3-Fluorophenylamino)thiazole, have been found to interact with various enzymes and proteins . They have demonstrated diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Cellular Effects
Thiazole-based compounds have been shown to have significant effects on cellular processes . They can modulate the activity of many enzymes involved in metabolism , potentially influencing cell function, signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiazole-based compounds have been found to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Thiazole-based compounds are known to generate reactive metabolites catalyzed by cytochrome P450s (CYPs) . These metabolites can covalently modify essential cellular macromolecules, leading to potential toxicity and inducing idiosyncratic adverse drug reactions .
Preparation Methods
The synthesis of 2-(3-Fluorophenylamino)thiazole typically involves the Hantzsch thiazole synthesis, which is a well-known method for preparing thiazole derivatives. This method involves the reaction of primary thioamides with α-halocarbonyl compounds under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-(3-Fluorophenylamino)thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dimethyl sulfoxide, and catalysts such as zinc oxide nanoparticles . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(3-Fluorophenylamino)thiazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
2-(3-Fluorophenylamino)thiazole can be compared with other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Tiazofurin: An antineoplastic drug.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other thiazole derivatives.
Properties
IUPAC Name |
N-(3-fluorophenyl)-1,3-thiazol-2-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2S/c10-7-2-1-3-8(6-7)12-9-11-4-5-13-9/h1-6H,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LREUJAJRFQOGEI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC2=NC=CS2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901299039 | |
Record name | N-(3-Fluorophenyl)-2-thiazolamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901299039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
496052-56-3 | |
Record name | N-(3-Fluorophenyl)-2-thiazolamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=496052-56-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(3-Fluorophenyl)-2-thiazolamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901299039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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